molecular formula C23H28ClN3O4 B244236 Methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate

Methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B244236
M. Wt: 445.9 g/mol
InChI Key: QIXRUZDEJBCARP-UHFFFAOYSA-N
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Description

Methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group, a methylpropanoyl group, and a piperazinyl group attached to a benzoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.

    Formation of 2-(4-chlorophenoxy)-2-methylpropanoic acid: This involves the alkylation of 4-chlorophenoxyacetic acid with isobutyl bromide.

    Amidation Reaction: The resulting acid is then reacted with 4-(4-methyl-1-piperazinyl)aniline to form the amide bond.

    Esterification: Finally, the compound is esterified with methanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate
  • Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-morpholinyl)benzoate

Uniqueness

Methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H28ClN3O4

Molecular Weight

445.9 g/mol

IUPAC Name

methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C23H28ClN3O4/c1-23(2,31-18-8-6-17(24)7-9-18)22(29)25-19-15-16(21(28)30-4)5-10-20(19)27-13-11-26(3)12-14-27/h5-10,15H,11-14H2,1-4H3,(H,25,29)

InChI Key

QIXRUZDEJBCARP-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C)OC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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